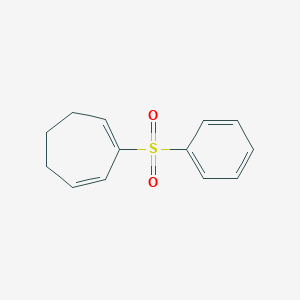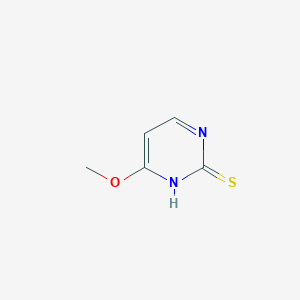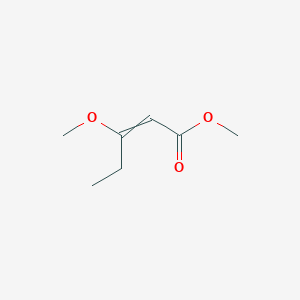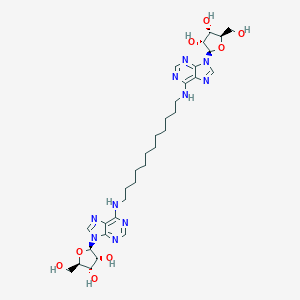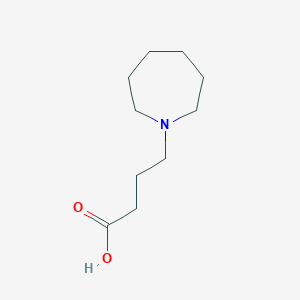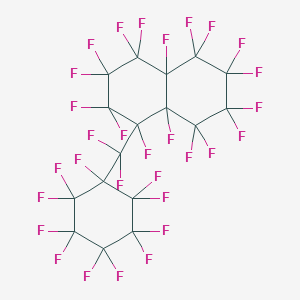
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro-, commonly known as perfluorodecalin (PFD), is a fluorocarbon derivative that has been extensively studied in the field of science due to its unique properties. PFD is a colorless, odorless, and non-toxic liquid that has high solubility in both water and organic solvents. This compound has been synthesized by various methods and has been used in scientific research applications such as drug delivery, tissue engineering, and imaging.
Wissenschaftliche Forschungsanwendungen
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been extensively used in scientific research applications due to its unique properties. One of the most important applications of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is in drug delivery. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has the ability to dissolve a wide range of hydrophobic drugs and can act as a carrier for drug delivery. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been used in the delivery of anticancer drugs, antibiotics, and steroids. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has also been used in tissue engineering as it can act as a scaffold for tissue regeneration. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been used in the imaging of biological tissues as it has a high refractive index and can be used as a contrast agent.
Wirkmechanismus
The mechanism of action of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is not fully understood. It is believed that Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- acts as a surfactant and can form micelles in solution. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can also interact with cell membranes and can affect the permeability of the membrane. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to protect cells from oxidative stress and can act as an antioxidant.
Biochemical and Physiological Effects
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to have a number of biochemical and physiological effects. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to improve oxygen delivery to tissues and can act as a blood substitute. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has also been shown to reduce inflammation and can act as an anti-inflammatory agent. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to have a protective effect on cells and can reduce cell damage caused by various stressors such as hypoxia and ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has a number of advantages for lab experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is non-toxic and has a low viscosity which makes it easy to handle. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has a high solubility in both water and organic solvents which makes it a versatile compound for use in experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- also has a high refractive index which makes it useful for imaging applications. However, Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has some limitations for lab experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can interfere with some assays and can affect the activity of some enzymes. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can also affect the growth of some cell types.
Zukünftige Richtungen
For the use of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- in scientific research include the development of new drug delivery systems, scaffolds for tissue engineering, and diagnostic imaging.
Synthesemethoden
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can be synthesized by various methods such as the fluorination of decalin, the hydrogenation of perfluoronaphthalene, and the reaction of hexafluoropropene with cyclohexene. The most commonly used method for the synthesis of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is the fluorination of decalin. This method involves the reaction of decalin with a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The reaction produces Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- as the main product along with some side products.
Eigenschaften
CAS-Nummer |
125061-94-1 |
|---|---|
Produktname |
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- |
Molekularformel |
C17F30 |
Molekulargewicht |
774.13 g/mol |
IUPAC-Name |
1-[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene |
InChI |
InChI=1S/C17F30/c18-1-2(19,5(22,23)4(21)10(32,33)15(42,43)17(46,47)16(44,45)11(4,34)35)7(26,27)12(36,37)8(28,29)3(1,20)9(30,31)14(40,41)13(38,39)6(1,24)25 |
InChI-Schlüssel |
AKBMBNDRIIVPGZ-UHFFFAOYSA-N |
SMILES |
C12(C(C(C(C(C1(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
Kanonische SMILES |
C12(C(C(C(C(C1(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
Andere CAS-Nummern |
125061-94-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



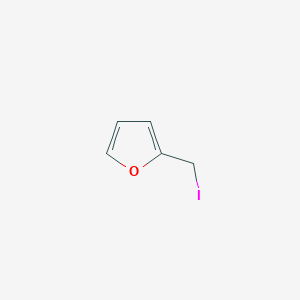
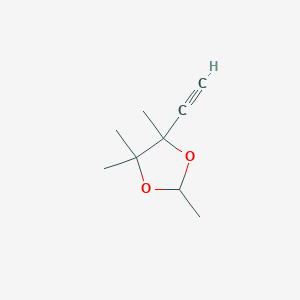
![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)
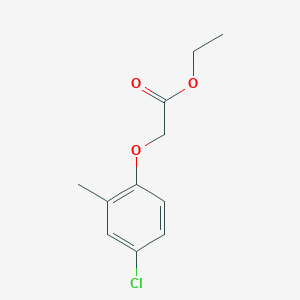
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
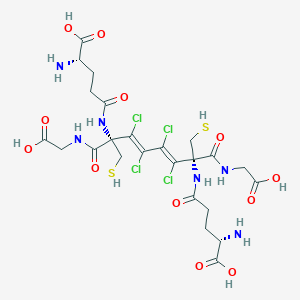
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)

